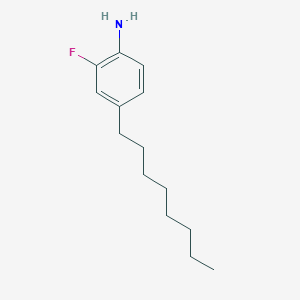

2-Fluoro-4-octylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-octylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11H,2-8,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVKJJKNVKPRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Octylaniline Derivatives

Reactivity of the Fluoro Group in Ortho-Positions

The fluorine atom at the C2 position is not merely a passive substituent; it actively participates in and influences the molecule's reactivity, particularly in nucleophilic substitution and by directing subsequent electrophilic attacks.

Aromatic fluorine atoms, especially when activated by electron-withdrawing groups or positioned ortho to a participating functional group, can undergo nucleophilic aromatic substitution (SNAr). In derivatives of 2-fluoro-4-octylaniline, the ortho-amino group can facilitate intramolecular cyclization reactions where it or a modified version of it acts as the internal nucleophile, leading to the formation of valuable heterocyclic structures.

This type of reaction is crucial in the synthesis of complex molecules, such as pharmaceuticals. For instance, the synthesis of the drug Binimetinib involves a key step where a nucleophile displaces a fluorine atom on a 2-fluoroaniline (B146934) derivative to form a benzimidazole (B57391) ring. nih.gov A similar strategy can be envisioned for this compound derivatives. After converting the amino group into a suitable nucleophile (e.g., through reaction with another reagent), it can attack the carbon bearing the fluorine atom, displacing the fluoride (B91410) ion and closing the ring.

Table 1: Examples of Heterocycle Formation via Fluorine Displacement

| Starting Material Type | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| 2-Fluoroaniline Derivative | Formic Acid (Hydrogenation) | Benzimidazole nih.gov |

| 2-Fluoroaniline Derivative | Phosgene equivalent | Benzoxazolone |

This table illustrates general transformations applicable to 2-fluoroaniline scaffolds.

The facility of this displacement is enhanced by the stability of the fluoride leaving group and the geometric favorability of forming five- or six-membered rings.

In electrophilic aromatic substitution (EAS), the fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the sigma bond (inductive effect), which deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609). However, it is also a weak pi-electron donor through its lone pairs (resonance effect). csbsju.eduquora.com

This resonance donation, although weaker than its inductive withdrawal, is sufficient to stabilize the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. organicchemistrytutor.comyoutube.com The amino group is a powerful activating, ortho-, para-directing group and its influence will dominate. However, considering the reactivity of an N-protected derivative (like an acetanilide), the fluorine's directing effect becomes more pertinent. The fluorine atom will direct incoming electrophiles to its para position (C5) and its ortho position (C3). The C5 position is also para to the amino/protected amino group, making it a highly activated site.

This directing effect is instrumental in aromatic annulations, where new rings are fused onto the existing benzene ring. By controlling the position of electrophilic attack, the fluorine atom ensures the regioselective construction of polycyclic systems. Research has shown that C-H bonds ortho to fluorine substituents exhibit enhanced reactivity with metal centers, enabling selective functionalization at these positions. nih.gov This ortho-directing metallation capability is a powerful tool for building complex molecular architectures. researchgate.net

Reactivity of the Amino Group

The primary amino group is a key center of reactivity in this compound, readily participating in a wide range of chemical transformations.

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, allowing it to react with various electrophiles.

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or acetyl chloride readily forms the corresponding N-acetyl derivative (an amide). google.com This reaction is often used to protect the amino group or to modulate its electronic properties, making it less activating and more sterically hindered.

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Photoinduced methods have been developed for the difluoroalkylation of anilines. nih.govacs.org

Sulfonylation: Anilines react with sulfonyl chlorides (e.g., tosyl chloride) or sulfonyl fluorides in the presence of a base to form sulfonamides. nih.gov Visible-light-mediated methods using sulfinate salts have also been reported as a mild and efficient way to achieve sulfonylation of aniline (B41778) derivatives. rsc.org These reactions are important in medicinal chemistry, as the sulfonamide group is a common pharmacophore. mdpi.com

The amino group of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijsrst.com The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. ijsrst.comresearchgate.net This is followed by acid-catalyzed dehydration to yield the final C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. ijsrst.comyoutube.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation between the imine double bond and the aromatic rings. ijsrst.comyoutube.com

General Reaction for Imine Formation: R-CHO (Aldehyde) + H₂N-Ar → R-CH=N-Ar (Imine) + H₂O R₂C=O (Ketone) + H₂N-Ar → R₂C=N-Ar (Imine) + H₂O (where Ar = 2-fluoro-4-octylphenyl)

The N-H bond of this compound can participate in metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds, significantly expanding its synthetic utility. The most prominent of these is the Buchwald-Hartwig amination. wikipedia.org

This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. acsgcipr.orglibretexts.org In this context, this compound would serve as the nucleophilic amine component, reacting with a variety of aryl or heteroaryl electrophiles. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (such as X-Phos), and a base (like sodium tert-butoxide or cesium carbonate). acsgcipr.orgbeilstein-journals.org This methodology allows for the facile synthesis of complex diarylamines and other N-aryl compounds that are difficult to prepare using classical methods. wikipedia.org

Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Function | Example(s) |

|---|---|---|

| Amine | Nucleophile | This compound |

| Aryl Electrophile | Electrophile | Aryl bromides, chlorides, iodides, or triflates |

| Palladium Source | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |

| Ligand | Stabilizes/Activates Catalyst | X-Phos, BINAP, DPPF wikipedia.orgbeilstein-journals.org |

| Base | Activates Amine, Neutralizes Acid | KOt-Bu, Cs₂CO₃, K₃PO₄ beilstein-journals.org |

Intermolecular Interactions and Self-Assembly Propensities of Long-Chain Anilines

The molecular architecture of this compound, featuring a polar aniline headgroup, a hydrophobic long alkyl chain, and a fluorine substituent, gives rise to a complex interplay of intermolecular forces that govern its self-assembly behavior. These interactions include hydrogen bonding, π-π stacking, van der Waals forces, and dipole-dipole interactions, which collectively dictate the supramolecular structures formed by these molecules.

The primary amino group (-NH₂) of the aniline moiety is a potent hydrogen bond donor, while the fluorine atom and the nitrogen atom itself can act as hydrogen bond acceptors. The presence of the electron-withdrawing fluorine atom can modulate the hydrogen bonding capability of the amino group. consensus.appnih.gov The long octyl chain introduces significant van der Waals interactions, promoting aggregation and ordering of the aliphatic tails, a common feature in the self-assembly of amphiphilic molecules.

The aromatic rings of this compound derivatives can engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stability of assembled structures. The fluorine substituent can influence the quadrupole moment of the aromatic ring, thereby affecting the geometry and strength of these π-π stacking interactions.

The self-assembly of aniline derivatives can lead to a variety of supramolecular structures, including nanowires, nanosheets, and micelles. researchgate.netacs.org The balance between the hydrophilic and hydrophobic parts of the molecule is crucial in determining the final morphology. In the case of this compound, the long octyl chain provides a strong driving force for self-assembly in various media.

Research on related long-chain and fluorinated aniline systems provides insights into the expected behavior of this compound. For instance, studies on oligo(aniline)s have demonstrated their ability to self-assemble into well-defined nanostructures. acs.org Furthermore, investigations into fluorinated benzanilides have highlighted the role of intramolecular and intermolecular hydrogen bonds involving fluorine. nih.gov While direct experimental data on the self-assembly of this compound is not extensively available in the provided search results, the fundamental principles derived from analogous systems allow for a predictive understanding of its behavior.

The interplay of these non-covalent interactions is summarized in the table below, highlighting their nature and their role in the self-assembly of long-chain anilines like this compound.

| Intermolecular Interaction | Description | Role in Self-Assembly of this compound |

| Hydrogen Bonding | Occurs between the -NH₂ group (donor) and N or F atoms (acceptors) of adjacent molecules. | Directs the specific arrangement of the polar headgroups, contributing to the overall order and stability of the assembly. |

| π-π Stacking | Attraction between the aromatic rings of neighboring molecules. | Promotes face-to-face or offset stacking of the aniline rings, leading to the formation of columnar or lamellar structures. |

| Van der Waals Forces | Weak, short-range attractive forces between the hydrophobic octyl chains. | Drives the aggregation of the aliphatic tails, leading to the formation of a hydrophobic core in the assembled structures. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the C-F and C-N bonds. | Influences the relative orientation of molecules within the assembly, contributing to the overall packing efficiency. |

The collective action of these forces can lead to the formation of ordered supramolecular architectures. The specific conditions, such as solvent, temperature, and concentration, will ultimately determine the thermodynamic and kinetic favorability of different assembled states.

Theoretical and Computational Investigations of 2 Fluoro 4 Octylaniline and Analogues

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate prediction of molecular properties. nih.gov Calculations for 2-Fluoro-4-octylaniline and its analogues, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), reveal detailed information about their electronic and structural nature. researchgate.netnih.gov The geometry of the heavy atom backbone in analogues like 2-fluoroaniline (B146934) is influenced by the electron-withdrawing nature of the fluorine atom and potential weak non-covalent interactions between the neighboring amino (NH2) and fluoro (F) groups. umanitoba.ca

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, and Electrostatic Potential Maps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. chemrxiv.org A smaller gap suggests a molecule is more easily polarized and more reactive. chemrxiv.orgresearchgate.net

In aniline (B41778), the HOMO energy is significantly influenced by the interaction between the benzene (B151609) ring's HOMO and the lone pair of electrons on the amine group. researchgate.net Substituents further modify these energy levels; electron-donating groups tend to raise the orbital energies, while electron-withdrawing groups lower them. researchgate.net For this compound, the electron-withdrawing fluorine atom and the electron-donating amino and alkyl groups create a complex electronic landscape. Computational studies on analogues like m-fluoroaniline provide insight into these properties. chemrxiv.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-aminoaniline | -4.6019 | Not Specified | 4.6019 |

| p-nitroaniline | -3.8907 | Not Specified | 3.8907 |

| p-isopropylaniline | -5.2968 | Not Specified | 5.2968 |

| 5-nitro-2-fluoroaniline (DFT) | Not Specified | Not Specified | 3.874 |

| 2-nitro-5-fluoroaniline (DFT) | Not Specified | Not Specified | 3.979 |

Data compiled from studies on aniline derivatives. thaiscience.inforesearchgate.net Note: The energy gap for the first three entries is directly reported as such in the source.

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net These maps use a color scale where red indicates regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For substituted anilines, the MEP surface typically shows negative potential around the nitrogen atom of the amino group and any other electronegative substituents, highlighting these as key sites for interaction. thaiscience.inforesearchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a powerful method for assigning and interpreting infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate specific molecular motions with observed spectral bands. researchgate.netsigmaaldrich.com For complex molecules, these calculations are crucial for accurate assignments based on the total energy distribution (TED). sigmaaldrich.com

To improve agreement with experimental data, calculated frequencies are often uniformly scaled. researchgate.net Studies on aniline and its halogenated derivatives have established characteristic vibrational modes. For a molecule like this compound, key vibrations would include:

N-H stretching of the amino group.

C-N stretching connecting the amino group to the ring.

C-F stretching from the fluorine substituent.

Aromatic C-H stretching and bending modes.

Aliphatic C-H stretching and bending from the octyl chain.

Ring stretching and deformation modes of the benzene core.

Computational studies on related compounds, such as 2-bromo-6-chloro-4-fluoroaniline, have shown excellent correlation between scaled DFT-calculated wavenumbers and experimental FTIR and FT-Raman spectra, validating the accuracy of this approach. researchgate.net

Dipole Moment and Polarizability Calculations

In this compound, the dipole moment arises from the vector sum of individual bond moments, significantly influenced by the electronegative fluorine atom and the electron-donating amino group. ijsr.net The position of these substituents on the aniline ring is critical. Studies on chloroanilines have shown that the dipole moments of halogen-substituted complexes are often greater than their mono-substituted counterparts. ijsr.netresearchgate.net Molecules with higher dipole moments are often considered to be more reactive. researchgate.net Computational methods provide reliable estimates of these properties, as demonstrated in studies of m-fluoroaniline. chemrxiv.orgchemrxiv.org

| Compound | Dipole Moment (Debye) | Total Polarizability (αtot, esu) |

| m-Fluoroaniline (MFA) | 3.7061 | 9.584 x 10⁻²⁴ |

| m-Iodoaniline (MIA) | 3.2442 | 12.505 x 10⁻²⁴ |

Data from a DFT study on m-fluoroaniline and m-iodoaniline. chemrxiv.org

Chemical Reactivity Descriptors and Mechanistic Insights from Computational Data

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from frontier orbital energies. nih.govfrontiersin.org These descriptors offer a quantitative basis for understanding the stability and reactivity of molecules. chemrxiv.orgbenthamdirect.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. chemrxiv.org

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These parameters are instrumental in comparing the reactivity of different molecules. For instance, a compound with a smaller HOMO-LUMO gap is considered "softer," more reactive, and less stable. chemrxiv.org Such analyses have been applied to various aniline derivatives to predict their reactive nature. thaiscience.infobenthamdirect.com

| Parameter | Formula | Description |

| Ionization Potential | I ≈ -E_HOMO | Energy to remove an electron |

| Electron Affinity | A ≈ -E_LUMO | Energy released when adding an electron |

| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer |

| Electronegativity | χ = (I + A) / 2 | Electron attracting power |

| Electrophilicity Index | ω = χ² / 2η | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide static pictures of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This technique is particularly valuable for flexible molecules like this compound, which possesses a long, conformationally mobile octyl chain.

An MD simulation of this molecule would reveal its conformational landscape—the collection of different shapes it can adopt and their relative stabilities. It would allow for the study of:

Octyl Chain Dynamics: The simulation would show how the alkyl chain folds, rotates, and interacts with its environment. Studies on other long-chain alkyl systems have used MD to investigate self-assembly and phase transitions, demonstrating the method's power in understanding the behavior of such chains. nih.gov

Solvent Interactions: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) would reveal how the solvent molecules arrange around the polar (amino, fluoro) and non-polar (octyl, benzene ring) parts of the molecule.

Intermolecular Aggregation: Simulating multiple molecules together could uncover tendencies for self-assembly, where the non-polar octyl chains might aggregate due to hydrophobic effects.

By tracking the positions of atoms over nanoseconds or longer, MD provides crucial insights into the dynamic behavior that governs a molecule's physical properties and interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predicting Functional Attributes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to create a mathematical equation that predicts the target property. nih.govimist.ma

For a molecule like this compound, QSAR/QSPR models could be developed to predict a wide range of functional attributes. The process involves:

Descriptor Calculation: A wide array of descriptors representing electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties are calculated. nih.govresearchgate.net DFT calculations are often used to generate accurate electronic descriptors for this purpose. imist.ma

Model Building: Using a dataset of related aniline derivatives with known properties (e.g., toxicity, lipophilicity, metabolic fate), statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a predictive model. nih.govnih.gov

Prediction: The validated model can then be used to predict the activity or property of new compounds like this compound before they are synthesized.

Such models have been successfully developed for substituted anilines to predict properties like lipophilicity and metabolic fate, demonstrating the utility of QSAR in rational chemical design. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Property Determination of 2 Fluoro 4 Octylaniline

Advanced analytical techniques are indispensable for a comprehensive understanding of the structural, electronic, and thermal properties of 2-Fluoro-4-octylaniline. Beyond routine identification, these methods provide deep insights into its molecular conformation, solid-state packing, electronic behavior, and phase transitions, which are crucial for its application in materials science and organic electronics.

Industrial Synthesis Considerations and Process Scale Up

Feasibility of Large-Scale Production and Economic Aspects for Industrial Adoption

A common route for the synthesis of substituted anilines involves the nitration of a corresponding substituted benzene (B151609), followed by the reduction of the nitro group. researchgate.net For 2-Fluoro-4-octylaniline, this would likely involve the synthesis of 1-fluoro-3-octylbenzene as a key intermediate. The economic viability of this process would be heavily influenced by the cost of fluorinating and octylating agents and the yields of each step.

Another potential route could be the direct amination of a functionalized benzene derivative. acs.org However, direct amination processes can be challenging and may require specialized catalysts and high-pressure conditions, which would impact the capital and operational costs of a manufacturing plant. acs.org

The market price of this compound is also a critical determinant of its industrial adoption. As a specialty chemical, its demand is likely driven by niche applications in industries such as pharmaceuticals, agrochemicals, or advanced materials. researchandmarkets.com The cost of production must be sufficiently low to allow for a competitive market price while ensuring profitability.

Key Economic Considerations for Industrial Adoption:

| Factor | Description |

| Raw Material Costs | The price and availability of starting materials such as fluorinating agents, octylating agents, and benzene derivatives. |

| Synthesis Route Complexity | The number of steps, reaction conditions (temperature, pressure), and the need for specialized equipment. |

| Catalyst Costs and Lifespan | The expense of any catalysts used in the process and their stability over time. |

| Energy Consumption | The energy requirements for heating, cooling, and separations, which contribute significantly to operational costs. |

| Waste Treatment and Disposal | The costs associated with managing and disposing of byproducts and waste streams in an environmentally compliant manner. |

| Market Demand and Pricing | The size of the potential market and the price point at which the product can be sold. |

Environmental Impact and Optimization of Sustainable Synthesis Pathways

The environmental impact of chemical manufacturing is a growing concern, and the development of sustainable synthesis pathways is a key objective in modern industrial chemistry. ijtsrd.comchemrxiv.org The production of halogenated aromatic compounds like this compound presents specific environmental challenges that need to be addressed.

The use of halogenated intermediates and reagents can lead to the formation of halogenated byproducts, which may be persistent and toxic. acs.org Therefore, a key aspect of optimizing the synthesis of this compound is the careful selection of reagents and reaction conditions to minimize the formation of such byproducts.

Green chemistry principles offer a framework for designing more sustainable chemical processes. These principles include the use of renewable feedstocks, the development of catalytic reactions to reduce waste, and the use of safer solvents. ijtsrd.com For the synthesis of this compound, this could involve exploring biocatalytic methods or utilizing flow chemistry to improve reaction efficiency and safety. researchandmarkets.com

Covestro has pioneered a process to produce aniline (B41778) from plant-based raw materials, which significantly reduces the carbon footprint compared to traditional petrochemical routes. renewable-materials.euchemanalyst.com While this specific process is for aniline, it demonstrates the potential for developing bio-based routes for aniline derivatives.

Strategies for Sustainable Synthesis of this compound:

| Strategy | Description |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. |

| Benign Solvents | Replacing hazardous organic solvents with safer alternatives such as water, supercritical fluids, or ionic liquids. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials to reduce reliance on fossil fuels. renewable-materials.eu |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. |

| Waste Valorization | Developing methods to convert byproducts and waste streams into valuable products. |

Purification Strategies for High Purity Materials for Specific Applications

The required purity of this compound is dictated by its end-use. For applications in the pharmaceutical or electronics industries, very high purity levels are often required. researchandmarkets.com The purification process is therefore a critical step in the manufacturing process.

Common impurities in the synthesis of substituted anilines can include unreacted starting materials, isomers, and byproducts from side reactions. The choice of purification method depends on the physical and chemical properties of this compound and its impurities.

Distillation is a common method for purifying liquid anilines. reddit.com Given the expected high boiling point of this compound due to its octyl chain, vacuum distillation would likely be necessary to prevent thermal degradation. Fractional distillation can be employed to separate compounds with close boiling points.

Crystallization is another effective purification technique, particularly for solid compounds or for removing impurities that have different solubilities. If this compound is a solid at room temperature or can be converted into a solid derivative, recrystallization from a suitable solvent can yield a high-purity product.

Chromatographic techniques, such as column chromatography, are typically used for small-scale purification but can be adapted for industrial-scale processes (preparative chromatography) for high-value chemicals.

Extraction can be used to remove certain impurities. For example, acidic or basic washes can remove basic or acidic impurities, respectively. google.com

Common Purification Techniques for Substituted Anilines:

| Technique | Principle | Applicability to this compound |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Highly suitable for purifying high-boiling liquids and avoiding thermal decomposition. |

| Fractional Distillation | Enhanced distillation for separating components with close boiling points. | Useful for removing isomeric impurities. |

| Crystallization | Separation based on differences in solubility. | Applicable if the compound is a solid or can form a crystalline salt. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Can achieve very high purity but may be costly for large-scale production. |

| Liquid-Liquid Extraction | Separation based on differential partitioning between two immiscible liquid phases. | Effective for removing acidic or basic impurities. google.com |

The development of an effective and economical purification strategy is a critical final step in the industrial production of high-purity this compound for specialized applications.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Catalytic Approaches for Derivatization

Future research will likely focus on moving beyond traditional synthetic methods to more advanced and efficient catalytic strategies for creating novel derivatives of 2-Fluoro-4-octylaniline. The goal is to achieve highly selective and diverse functionalization of the molecule, unlocking new chemical space and enabling the synthesis of compounds with tailored properties.

Modern catalytic systems offer precise control over chemical reactions. For instance, transition-metal-catalyzed cross-coupling and C-H functionalization reactions, which have been successfully applied to other aniline (B41778) derivatives, could be adapted for this compound. researchgate.netle.ac.uk Photocatalytic methods, utilizing visible light to drive chemical transformations under mild conditions, represent another frontier for generating reactive radical intermediates that can engage in unique derivatization pathways. acs.orgnih.gov These approaches could allow for the selective introduction of various functional groups onto the aromatic ring or the octyl chain, producing a library of new molecules for screening in various applications. A patent for the synthesis of related 2-fluoro-4-substituted-amino anilines suggests a procedural basis starting from precursors like 2-fluoro-4-bromoaniline, which could be adapted. google.com

| Catalytic Approach | Potential Reaction Type | Target Site on Molecule | Anticipated Outcome |

|---|---|---|---|

| Palladium/Nickel Catalysis | Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Aromatic Ring (via pre-functionalization) or Amino Group | Formation of C-C, C-N, or C-O bonds to introduce new substituents. |

| Ruthenium/Rhodium Catalysis | C-H Functionalization/Activation | Aromatic Ring or Octyl Chain | Direct, atom-economical introduction of functional groups without pre-functionalization. researchgate.net |

| Visible-Light Photocatalysis | Radical Fluoroalkylation or Arylation | Aromatic Ring | Generation of novel fluorinated derivatives under mild, sustainable conditions. acs.org |

| Organocatalysis | Asymmetric Synthesis | Derivatives of the Amino Group | Creation of chiral molecules for applications in life sciences and materials. |

Development of Advanced Materials with Tunable Properties for Emerging Technologies

The distinct molecular architecture of this compound—combining the electron-withdrawing fluorine atom, the electron-donating amino group, and the hydrophobic octyl chain—makes it an excellent candidate for the development of advanced materials with tunable properties.

The presence of fluorine is known to significantly influence the electronic properties of organic materials, typically by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgacs.org This modification can enhance stability against oxidation and facilitate electron injection, properties that are highly desirable in organic electronics. The long octyl chain can induce self-assembly and influence morphology, which is critical for performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.org Consequently, polymers or oligomers derived from this compound could function as semiconductors with tunable charge transport characteristics. rsc.org Furthermore, the amphiphilic nature of the molecule suggests its potential use in liquid crystals, where the interplay between the rigid aromatic core and the flexible alkyl chain can lead to various mesophases.

| Material Class | Key Molecular Feature(s) | Potential Application | Tunable Property |

|---|---|---|---|

| Organic Semiconductors | Fluorine atom, Aniline core | Organic Field-Effect Transistors (OFETs), Organic LEDs (OLEDs) | HOMO/LUMO energy levels, charge carrier mobility. rsc.org |

| Liquid Crystals | Octyl chain, Rigid aromatic core | Displays, Optical Switches | Phase transition temperatures, optical anisotropy. |

| Functional Polymers | Polymerizable Amino Group | Specialty Coatings, Membranes | Surface energy, thermal stability, dielectric constant. |

| Perovskite Solar Cell Additives | Fluorine and Amino Groups | Passivation of defects in perovskite films | Device efficiency and long-term stability. |

Deeper Mechanistic Understanding of Chemical Transformations and Interfacial Phenomena

A fundamental understanding of how this compound behaves at a molecular level is crucial for its rational application. Future research should pursue a deeper mechanistic understanding of its chemical reactions and its behavior at interfaces.

Computational methods, such as Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and non-linear optical properties. chemrxiv.org These theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes. Experimental kinetic studies on its derivatization reactions can help elucidate reaction mechanisms, such as whether they proceed through radical pathways or involve the formation of electron donor-acceptor (EDA) complexes, as seen in related fluoroaniline (B8554772) reactions. acs.orgnih.govresearchgate.net

The molecule's amphiphilic character, with a polar head (the fluoro-aniline group) and a non-polar tail (the octyl chain), implies significant interfacial activity. Studies using techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could reveal how these molecules self-assemble on surfaces and the structure they adopt at solid-liquid or air-water interfaces. beilstein-journals.orgnih.gov Understanding these interfacial phenomena is key to its application in coatings, sensors, and electronic devices where surface properties are paramount.

Integration of this compound into Bio-inspired and Self-Assembled Systems

Nature provides masterful examples of how molecules self-assemble to create complex, functional structures. The amphiphilic nature of this compound makes it an ideal building block for creating bio-inspired systems that mimic biological self-assembly.

Researchers could explore the formation of micelles, vesicles, or Langmuir-Blodgett films from this compound or its derivatives. These structures have potential applications in drug delivery, encapsulation, and as templates for nanomaterial synthesis. The ability of long alkyl chains to drive the formation of ordered two-dimensional networks on surfaces like graphite (B72142) is well-documented. beilstein-journals.org This principle could be used to create highly organized monolayers of this compound, which could serve as platforms for molecular recognition or as templates for patterning at the nanoscale. By modifying the aniline headgroup, it may be possible to introduce specific functionalities, such as biorecognition elements, leading to the development of surfaces that can interact with biological systems in a controlled manner, a concept explored with other aniline derivatives. researchgate.netnih.gov

Synergistic Integration with Nanotechnology and Advanced Engineering Platforms

The unique properties of this compound make it a strong candidate for integration with nanotechnology and advanced engineering platforms, particularly in the realm of sensors and molecular electronics.

Polyaniline and its derivatives are well-known for their use in chemical sensors due to their electrical conductivity being sensitive to the surrounding chemical environment. rsc.org Polymers synthesized from this compound could form the basis of new sensor technologies. The fluorine and octyl groups can be expected to modify the polymer's solubility, processability, and, most importantly, its selectivity and sensitivity towards specific analytes. For instance, fluorinated polymers have shown promise in the detection of per- and polyfluoroalkyl substances (PFAS). researchgate.netspecialchem.com Derivatives of this compound could be engineered into sensitive layers for chemiresistive or optical sensors to detect environmental pollutants. nih.govresearchgate.netnih.gov

Furthermore, the molecule could be used to create self-assembled monolayers (SAMs) on the surfaces of electrodes or nanoparticles. These SAMs can act as a crucial interface, modifying the electronic properties of the underlying material or providing specific recognition sites, thereby enabling the construction of highly sensitive and selective sensing devices.

Q & A

Q. What mechanistic studies elucidate the role of this compound in organometallic catalysis?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track ligand exchange pathways. Operando spectroscopy (e.g., in-situ IR or XAFS) monitors catalyst-substrate interactions. Kinetic isotope effects (KIE) and Eyring analysis distinguish rate-determining steps .

Key Considerations for Methodological Rigor

- Data Presentation : Include raw data tables (e.g., reaction yields, spectral peaks) in appendices, with processed data (normalized intensities, statistical summaries) in the main text .

- Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.